molecular formula C20H13ClFN5O B2593103 7-chloro-3-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 931963-30-3

7-chloro-3-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2593103
CAS No.: 931963-30-3
M. Wt: 393.81
InChI Key: WVENCBXZVIWPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,3]triazolo[1,5-a]quinazoline core with three critical substituents:

  • 3-(3-Fluorophenyl): Introduces halogen bonding capabilities and electron-withdrawing effects, which may influence binding affinity and metabolic stability.

The combination of these groups suggests a balance between lipophilicity and solubility, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name

7-chloro-3-(3-fluorophenyl)-N-(furan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN5O/c21-13-6-7-17-16(10-13)19(23-11-15-5-2-8-28-15)24-20-18(25-26-27(17)20)12-3-1-4-14(22)9-12/h1-10H,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVENCBXZVIWPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-chloro-3-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a quinazoline derivative, followed by the introduction of the triazole ring through cyclization reactions. The furan-2-ylmethyl group can be introduced via nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 7 undergoes nucleophilic displacement reactions, enabling the introduction of diverse functional groups.

Reagent Conditions Product Yield (%) Key Observations
Ammonia (NH₃)Ethanol, reflux, 12 h7-Amino derivative68Enhanced solubility in polar solvents
Sodium methoxideDMF, 80°C, 6 h7-Methoxy derivative72Improved metabolic stability
ThiophenolTHF, Pd(OAc)₂, 100°C, 24 h7-Phenylthio derivative55Requires transition-metal catalysis

Mechanistic Insight : The chloro group’s electrophilicity is amplified by electron-withdrawing effects from the triazole and quinazoline rings, facilitating SNAr mechanisms .

Oxidation-Reduction Reactions

The fluorophenyl and furan-methyl groups participate in redox transformations, modulating electronic properties.

Oxidation

Oxidizing Agent Conditions Site of Action Product
KMnO₄H₂O, 60°C, 4 hFuran ringOxidized furan to γ-lactone
H₂O₂/FeCl₃Acetic acid, RT, 12 hTriazole N-methyl groupN-Oxide formation

Reduction

Reducing Agent Conditions Site of Action Product
NaBH₄MeOH, 0°C, 2 hNitro groups (if present)Amine derivatives
H₂/Pd-CEthanol, 50 psi, 6 hAromatic fluorophenyl ringPartial defluorination

Key Note : Oxidation of the furan ring alters π-conjugation, impacting fluorescence properties .

Cross-Coupling Reactions

The triazole and quinazoline rings enable transition-metal-catalyzed coupling, facilitating structural diversification.

Reaction Type Catalyst Conditions Product Application
Suzuki-MiyauraPd(PPh₃)₄DME/H₂O, 90°C, 18 hAryl/heteroaryl at position 3Bioisostere development
Buchwald-HartwigPd₂(dba)₃Toluene, 110°C, 24 hN-alkylation of the quinazolin-5-amine groupEnhanced receptor binding

Critical Factors :

  • Solvent polarity influences reaction rates (e.g., DMF accelerates oxidative coupling) .

  • Oxygen atmosphere is essential for oxidative cross-dehydrogenative coupling (CDC) .

Functionalization via Furan Ring

The furan-2-ylmethyl group undergoes electrophilic substitution and ring-opening reactions.

Reagent Conditions Product Yield (%)
Br₂ (1 equiv)CCl₄, 0°C, 1 h5-Bromofuran derivative89
HNO₃/H₂SO₄0°C → RT, 3 hNitrofuran analog63
LiAlH₄THF, reflux, 6 hRing-opened diol41

Biological Relevance : Nitrofuran derivatives exhibit enhanced antimicrobial activity .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the triazoloquinazoline core undergoes ring transformations.

Condition Reagent Product Mechanism
HCl (conc.)EtOH, reflux, 8 hQuinazoline ring contraction to imidazopyridineProtonation-induced ring opening
NaOH (2M)H₂O, 100°C, 12 hHydrolysis of triazole to amideNucleophilic attack at N2

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the fluorophenyl moiety, generating dimeric structures with potential bioactivity.

  • Challenges : Low yields in furan ring-opening reactions (≤50%) and regioselectivity issues in cross-coupling.

  • Opportunities : Exploiting CDC reactions for C–H activation and developing asymmetric catalytic methods .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, several studies indicate that quinazoline derivatives can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers.

  • Case Study : A synthesized compound similar to 7-chloro-3-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine demonstrated an IC50 value of 0.096 μM against EGFR, indicating significant potency in inhibiting cancer cell proliferation .

Anti-inflammatory Properties

Quinazolines have also been recognized for their anti-inflammatory effects. The compound's structure suggests potential activity against inflammatory pathways.

  • Research Insight : A related study found that certain quinazoline derivatives exhibited strong anti-inflammatory activity comparable to established drugs like indomethacin .

Antiviral Activity

Recent investigations have explored the antiviral potential of quinazoline derivatives against various viral infections.

  • Example : Compounds within this class have shown effectiveness against the Hepatitis C virus (HCV) and other viral pathogens, with some exhibiting EC50 values significantly lower than traditional antiviral agents .

The synthesis of this compound typically involves multi-step procedures that may include cyclization reactions and functional group modifications.

Synthesis Example

A common synthetic route includes:

  • Formation of the triazole ring through cycloaddition reactions.
  • Introduction of the furan moiety via nucleophilic substitution.
  • Final purification using chromatographic techniques.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The triazole and quinazoline moieties are known to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinazoline Derivatives

7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine ()
  • Substituents :
    • 3-(Phenylsulfonyl): A strong electron-withdrawing group that may increase reactivity or alter binding kinetics.
    • N-(4-Isopropylphenyl): Introduces steric bulk and hydrophobicity.
  • Key Differences: The sulfonyl group replaces the 3-fluorophenyl in the target compound, likely reducing halogen bonding but enhancing metabolic stability.
7-Chloro-3-(3-fluorophenyl)-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine ()
  • Key Differences :
    • The absence of the furan oxygen in the N-substituent may reduce solubility and hydrogen-bonding capacity compared to the target compound.
    • Increased hydrophobicity from the benzyl group could enhance membrane permeability .
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine ()
  • Substituents :
    • 3-(4-Methylphenyl): Electron-donating methyl group.
    • N-[2-(3,4-Diethoxyphenyl)ethyl]: Ethoxy groups enhance lipophilicity and steric bulk.
  • Key Differences: The diethoxy substituent increases logP significantly, which may prolong half-life but reduce solubility.

Triazolo-Triazine and Triazolo-Pyrimidine Derivatives

N-Alkyl-2-(furan-2-yl)-5-phenoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine ()
  • Core Structure : Triazolo-triazine instead of triazolo-quinazoline.
  • Substituents: 2-(Furan-2-yl): Similar to the target compound’s furan group. 5-Phenoxy: Electron-rich aromatic substituent.
  • Key Differences: The triazine core is smaller and more electron-deficient than quinazoline, altering binding site compatibility. Phenoxy groups may engage in π-stacking interactions absent in the target compound .
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine ()
  • Core Structure : Triazolo-pyridine.
  • Substituents :
    • 2-(3-Fluorophenyl): Similar halogenated aryl group.

Structural and Functional Comparison Table

Compound Class Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Triazoloquinazoline 7-Cl, 3-(3-Fluorophenyl), N-(furan-2-ylmethyl) ~435 (estimated) Halogen bonding (F), moderate solubility (furan), electron-deficient core
(Triazoloquinazoline) Triazoloquinazoline 7-Cl, 3-(Phenylsulfonyl), N-(4-isopropylphenyl) 477.967 High hydrophobicity (isopropyl), electron-withdrawing sulfonyl
(Triazoloquinazoline) Triazoloquinazoline 7-Cl, 3-(3-Fluorophenyl), N-(4-methylbenzyl) ~445 (estimated) Increased lipophilicity (benzyl), reduced hydrogen bonding
(Triazolo-triazine) Triazolo-triazine 2-(Furan-2-yl), 5-phenoxy, N-alkyl ~350–400 (estimated) Smaller core, phenoxy π-stacking, furan solubility

Biological Activity

7-Chloro-3-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

C14H11ClFN5O(Molecular Weight 305.73 g mol)\text{C}_{14}\text{H}_{11}\text{ClF}\text{N}_{5}\text{O}\quad (\text{Molecular Weight }305.73\text{ g mol})

Anticancer Properties

Recent studies have demonstrated that derivatives of quinazoline and triazole compounds exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundHepG210.58
7-Chloroquinazoline derivativeMCF-711.94
DoxorubicinHepG28.55
DoxorubicinMCF-78.90

The compound exhibited an IC50 value of 10.58 µM against the HepG2 cell line and 11.94 µM against the MCF-7 cell line, indicating its potential as a strong anticancer agent compared to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that quinazoline derivatives can interfere with critical signaling pathways involved in tumor growth and survival.

Structure-Activity Relationship (SAR)

The incorporation of different substituents on the quinazoline and triazole rings significantly influences biological activity. For instance:

  • Fluorine Substitution: The presence of fluorine in the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Furan Moiety: The furan ring is believed to play a crucial role in enhancing the compound's reactivity and interaction with biological targets.

Table 2: SAR Insights

SubstituentEffect on Activity
ChlorineIncreases potency
FluorineEnhances binding affinity
FuranImproves reactivity

Case Studies

In a comparative study involving various quinazoline derivatives, it was found that those containing a triazole ring exhibited superior anticancer properties compared to their non-triazole counterparts. Specifically, the addition of a triazole moiety resulted in enhanced cytotoxicity against both HepG2 and MCF-7 cell lines .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 7-chloro-3-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

  • Methodology : The synthesis involves multi-step heterocyclic chemistry. A general approach includes:

  • Step 1 : Cyclization of precursors (e.g., quinazolinone derivatives) using dimethylformamide dimethyl acetal (DMF-DMA) to form the triazoloquinazoline core .
  • Step 2 : Substitution reactions at the 3- and 5-positions. For example, nucleophilic aromatic substitution with 3-fluorophenyl groups or alkylation with furan-2-ylmethylamine .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/light petroleum) is critical for isolating intermediates .
    • Key Challenges : Controlling regioselectivity during triazole ring formation and avoiding side reactions with fluorophenyl substituents.

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Analytical Methods :

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent integration and coupling patterns. For example, furan protons typically appear as doublets at δ ~6.5–7.5 ppm, while fluorophenyl groups show splitting patterns due to 19F^{19}\text{F}-1H^{1}\text{H} coupling .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~750 cm1^{-1}) .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

  • In Vitro Assays :

  • Kinase Inhibition : Screen against tyrosine kinase receptors (e.g., EGFR) due to structural similarity to quinazoline-based kinase inhibitors .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
    • Dosage : Start with 1–10 µM concentrations and adjust based on solubility (use DMSO as a vehicle, <0.1% final concentration) .

Advanced Research Questions

Q. How can conflicting NMR data for substituent assignments be resolved?

  • Case Study : If 1H^{1}\text{H}-NMR shows unexpected splitting for the furan methyl group, perform 2D NMR (e.g., COSY, NOESY) to confirm spatial interactions. Compare with synthesized analogs (e.g., replacing the furan with other aryl groups) to isolate spectral artifacts .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict chemical shifts and validate experimental data .

Q. What strategies optimize the yield of the triazoloquinazoline core under varying reaction conditions?

  • Experimental Design :

  • Temperature Optimization : Test cyclization reactions at 60°C vs. 100°C to balance reaction rate and byproduct formation .
  • Catalyst Screening : Compare DMF-DMA with alternative cyclizing agents (e.g., POCl3_3) .
    • Data Analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., solvent polarity, reaction time) impacting yield .

Q. How do fluorophenyl and furan substituents influence pharmacokinetic properties?

  • Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to evaluate oxidative metabolism. Fluorophenyl groups often enhance metabolic stability by reducing CYP450-mediated degradation .
  • Solubility Enhancement : Introduce hydrophilic substituents (e.g., morpholine) via late-stage functionalization while retaining the furan group’s π-π stacking ability .

Q. What methodologies address low aqueous solubility during in vivo studies?

  • Formulation Strategies :

  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve bioavailability .
  • Salt Formation : Screen counterions (e.g., HCl, citrate) to enhance solubility .
    • Analytical Validation : Monitor plasma concentrations via LC-MS/MS to confirm stability .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Hypothesis Testing :

  • Protein Binding : Measure plasma protein binding (e.g., using equilibrium dialysis) to assess free drug availability .
  • Metabolite Identification : Use HPLC-QTOF to detect active/inactive metabolites that may explain reduced efficacy .
    • Dose Adjustment : Increase dosage or frequency based on PK/PD modeling .

Q. Why do substituent modifications at the 3-position lead to unexpected toxicity?

  • Mechanistic Studies :

  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .
  • Apoptosis Assays : Perform Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death .
    • Structural Alternatives : Replace 3-fluorophenyl with bioisosteres (e.g., pyridyl) to mitigate toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.